Cas no 94331-81-4 (Ethanone,1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)-)

Ethanone,1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)- structure
94331-81-4 structure
Product name:Ethanone,1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)-
CAS No:94331-81-4
MF:C18H15BrN2O5
MW:419.226104021072
CID:817971
PubChem ID:266622

Ethanone,1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)- Chemical and Physical Properties

Names and Identifiers

    • Ethanone,1-(5-bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)-
    • NSC-105344
    • 1-(5-Bromo-1H-indol-3-yl)-2-(4,5-dimethoxy-2-nitrophenyl)ethan-1-one
    • DTXSID90915659
    • 94331-81-4
    • NSC105344
    • Inchi: InChI=1S/C18H15BrN2O5/c1-25-17-6-10(15(21(23)24)8-18(17)26-2)5-16(22)13-9-20-14-4-3-11(19)7-12(13)14/h3-4,6-9,20H,5H2,1-2H3
    • InChI Key: PJVANYWTZZFVFV-UHFFFAOYSA-N
    • SMILES: COC1=C(C=C(C(=C1)CC(=O)C2=CNC3=C2C=C(C=C3)Br)[N+](=O)[O-])OC

Computed Properties

  • Exact Mass: 418.01643g/mol
  • Monoisotopic Mass: 418.01643g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 5
  • Complexity: 528
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 97.1Ų
  • XLogP3: 3.8

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